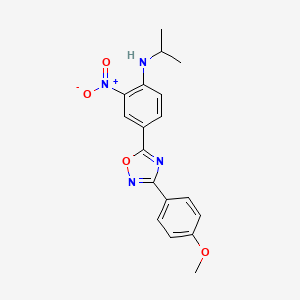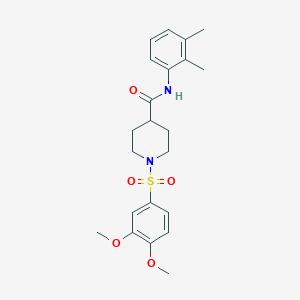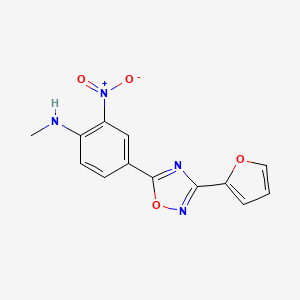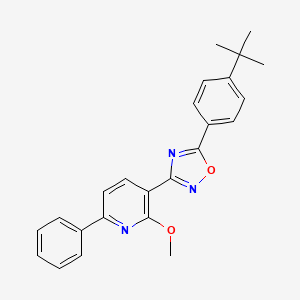
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(tert-butyl)phenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of glutamate transporters.
Mécanisme D'action
TBOA inhibits the glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from taking up glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This, in turn, leads to overstimulation of glutamate receptors and excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
TBOA has been shown to have significant effects on glutamate transport and release in the brain. It has been found to increase extracellular glutamate levels, leading to excitotoxicity and neuronal damage. TBOA has also been shown to increase the duration and amplitude of glutamate-mediated synaptic currents, leading to enhanced synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA is a potent inhibitor of glutamate transporters, making it an essential tool for studying glutamate transport and release in the brain. However, its potent inhibitory effects can also make it challenging to use in experiments, as it can cause significant neuronal damage and death. Additionally, TBOA has a short half-life, making it challenging to use in long-term experiments.
Orientations Futures
There are several future directions for TBOA research. One potential application is in the development of novel therapies for neurological disorders associated with glutamate dysregulation. TBOA could be used as a model compound to develop more potent and selective inhibitors of glutamate transporters. Additionally, TBOA could be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy and stroke. Finally, TBOA could be used to study the effects of glutamate dysregulation on synaptic plasticity and learning and memory.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 4-tert-butylphenylhydrazine with 2-methoxy-6-phenylpyridine-3-carboxylic acid to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate to form the oxadiazole ring. The final product is obtained by removing the protecting groups using hydrochloric acid.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is associated with various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-24(2,3)18-12-10-17(11-13-18)22-26-21(27-29-22)19-14-15-20(25-23(19)28-4)16-8-6-5-7-9-16/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRXUCWGRUOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

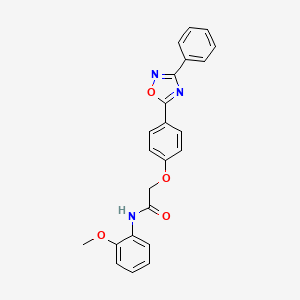
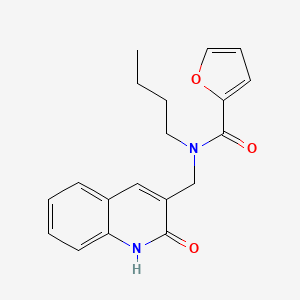
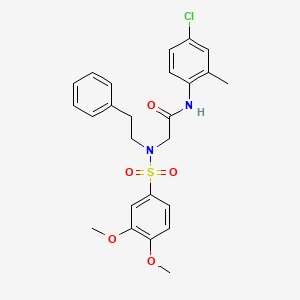
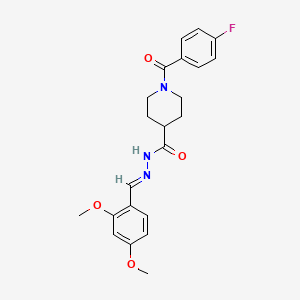
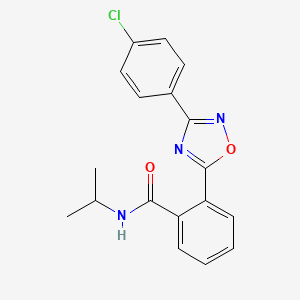
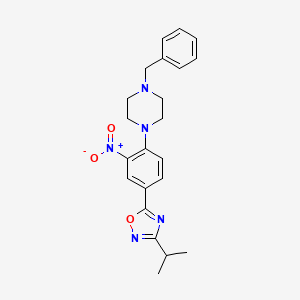
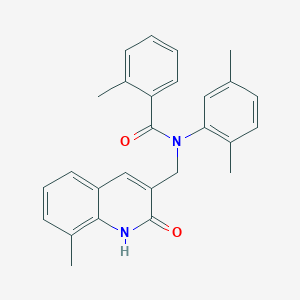

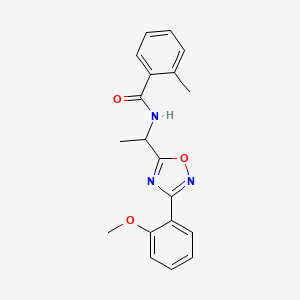
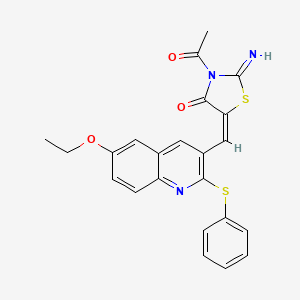
![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
